molecular formula C11H9ClO B8489999 6-Chloro-3-methylnaphthalen-1-ol

6-Chloro-3-methylnaphthalen-1-ol

Cat. No.: B8489999
M. Wt: 192.64 g/mol
InChI Key: ZGUQUUXGTFPNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methylnaphthalen-1-ol is a useful research compound. Its molecular formula is C11H9ClO and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

6-chloro-3-methylnaphthalen-1-ol

InChI

InChI=1S/C11H9ClO/c1-7-4-8-6-9(12)2-3-10(8)11(13)5-7/h2-6,13H,1H3

InChI Key

ZGUQUUXGTFPNGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)C(=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask containing the crude ethyl 4-(3-chlorophenyl)-3-methylbut-2-enoate (˜25 grams) was treated with concentrated H2SO4 (120 mL) and warmed to 50° C. for 2.5 h. The reaction was poured onto ˜500 mL of crushed ice. Once the ice had melted, the brown suspension was extracted with two portions of EtOAc (500 mL and 100 mL, respectively). The two extracts were combined, washed with saturated aq. NaHCO3, dried (MgSO4), filtered, and concentrated to ˜55 mL. The residue was treated with DCM and loaded onto a silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product. 1H NMR (400 MHz, CDCl3) δ 8.07-8.05 (d, J=8.8 Hz, 1H), 7.69-7.68 (d, J=2.0 Hz, 1H), 7.35-7.32 (dd, J=2.0, 8.8 Hz, 1H); 7.12 (s, 1H); 6.65 (s, 1H); 5.21 (bs, 1H); 4.21-4.17 (dd, 2H); 2.41 (s, 3H).
Name
ethyl 4-(3-chlorophenyl)-3-methylbut-2-enoate
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Four

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